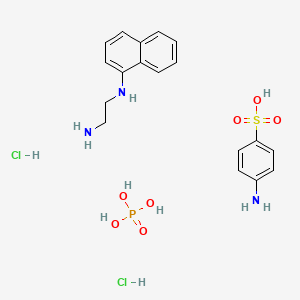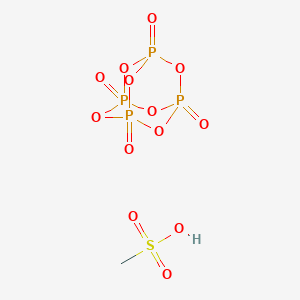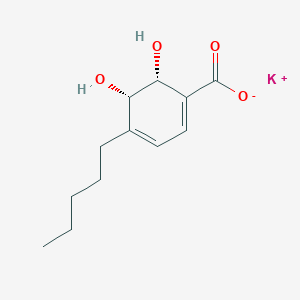
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate is a chemical compound known for its diverse applications in various fields. It is a derivative of cyanuric acid and is often used in industrial and pharmaceutical contexts due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate typically involves the chlorination of cyanuric acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Applications De Recherche Scientifique
Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: It is employed in biochemical assays and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug formulations and as an active ingredient in certain pharmaceuticals.
Industry: It is used in water treatment processes, as a bleaching agent, and in the production of various industrial chemicals
Mécanisme D'action
The mechanism of action of Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate involves its ability to release chlorine atoms under specific conditions. These chlorine atoms can interact with various molecular targets, leading to the oxidation or chlorination of these targets. This mechanism is particularly useful in its antimicrobial and disinfectant applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure and used for similar applications, particularly in disinfection and water treatment.
Trichloroisocyanuric acid: Another related compound with strong oxidizing properties used in water treatment and as a bleaching agent.
Uniqueness
What sets Sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate apart is its specific balance of stability and reactivity, making it particularly effective in controlled release applications. Its hydrate form also provides unique solubility characteristics that are advantageous in various industrial processes .
Propriétés
IUPAC Name |
sodium;1,3-dichloro-1,3-diaza-5-azanidacyclohexane-2,4,6-trione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3.Na.H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;/h(H,6,9,10);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNREMWFZSJADY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)[N-]C(=O)N(C(=O)N1Cl)Cl.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N3NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-5,12,13,14-tetrahydroxy-14-(hydroxymethyl)-8,10-dioxa-2-aza-4-azoniatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-9-olate](/img/structure/B8254792.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B8254808.png)





![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;heptahydrate](/img/structure/B8254846.png)
![3-[2-Methoxy-4-[3-methoxy-4-[4-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-1-(4-nitrophenyl)-5-phenyltetrazol-3-ium;dichloride](/img/structure/B8254851.png)



![[6-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-azaniumyl-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylazanium;hydrogen sulfate](/img/structure/B8254885.png)
